molecular formula C25H32N4O4 B3980546 4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Cat. No. B3980546
M. Wt: 452.5 g/mol
InChI Key: RURPCPWADBLNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, commonly known as TBN-PA, is a chemical compound that has gained significant attention in the field of scientific research. TBN-PA belongs to the class of nitrophenylmorpholine compounds and has been studied for its potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of TBN-PA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBN-PA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. TBN-PA has also been shown to inhibit the activity of certain viral enzymes, such as the protease enzyme of the human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
TBN-PA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that TBN-PA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. TBN-PA has also been shown to inhibit the replication of certain viruses, such as HIV. In animal studies, TBN-PA has been shown to exhibit anti-inflammatory effects and reduce the severity of certain diseases, such as arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using TBN-PA in lab experiments include its potential applications in various fields of scientific research, its unique chemical properties, and its ability to enhance the solubility and bioavailability of certain drugs. However, the limitations of using TBN-PA in lab experiments include its complex synthesis process, its potential toxicity, and the lack of understanding of its mechanism of action.

Future Directions

The potential applications of TBN-PA in various fields of scientific research make it an exciting area of study. Some future directions for research on TBN-PA include:
1. Further studies on the mechanism of action of TBN-PA, to better understand its biochemical and physiological effects.
2. Studies on the potential use of TBN-PA as a drug delivery system, to enhance the solubility and bioavailability of certain drugs.
3. Studies on the potential use of TBN-PA as a pesticide, to control insect and fungal pests in agriculture.
4. Studies on the potential use of TBN-PA in material science, to develop new materials with unique optical and electronic properties.
5. Studies on the potential use of TBN-PA in combination with other drugs or therapies, to enhance their efficacy and reduce toxicity.
Conclusion:
In conclusion, TBN-PA is a chemical compound that has gained significant attention in the field of scientific research. TBN-PA has potential applications in various fields, including medicine, agriculture, and material science. Further research on TBN-PA is needed to better understand its mechanism of action and potential applications.

Scientific Research Applications

TBN-PA has been extensively studied for its potential applications in various fields of scientific research. In medicine, TBN-PA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. TBN-PA has also been studied for its potential use as a drug delivery system, as it has been shown to enhance the solubility and bioavailability of certain drugs. In agriculture, TBN-PA has been studied for its potential use as a pesticide, as it has been shown to exhibit insecticidal and fungicidal properties. TBN-PA has also been studied for its potential use in material science, as it has been shown to exhibit unique optical and electronic properties.

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4/c1-25(2,3)20-6-4-19(5-7-20)24(30)28-12-10-26(11-13-28)21-8-9-22(29(31)32)23(18-21)27-14-16-33-17-15-27/h4-9,18H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURPCPWADBLNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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